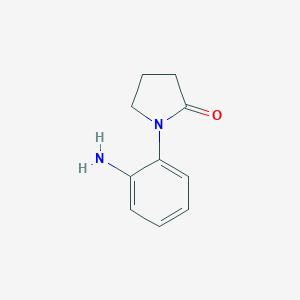

1-(2-Aminophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including structures similar to 1-(2-Aminophenyl)pyrrolidin-2-one, often involves strategies such as oxidative decarboxylation and beta-iodination of amino acids (Boto, Hernández, de Leon, & Suárez, 2001). This method introduces various substituents at key positions, enabling the synthesis of a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)pyrrolidin-2-one and related derivatives has been elucidated through techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These studies have revealed the presence of specific conformations and the arrangement of substituents influencing the molecule's reactivity and interaction capabilities (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).

Chemical Reactions and Properties

1-(2-Aminophenyl)pyrrolidin-2-one undergoes a variety of chemical reactions, reflecting its versatile chemical properties. For instance, it can engage in reactions leading to the formation of highly fluorescent pyrrolo[2,3-b]pyridines, demonstrating its potential in the synthesis of novel organic compounds with unique photophysical properties (Schramm, Dediu, Oeser, & Müller, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Facile Synthesis of Dipeptide Analogues : A study presented a facile synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, showing high yield and excellent enantiopurity. These compounds are suggested to adopt a linear, extended conformation, potentially useful in peptide research and drug design (Hosseini et al., 2006).

Structural and Quantum Mechanical Studies : Detailed molecular structure, spectroscopic characterization, and bioactivity prediction of 1-(2-aminophenyl)pyrrolidin-2-one have been conducted, revealing the compound's stability and reactive behavior through density functional theory (DFT) and time-dependent DFT, indicating potential bioactive properties against specific inhibitors (Srikanth et al., 2020).

Biological Activity and Applications

Antibacterial Activity of Derivatives : Pyrrolidine-2-one derivatives were synthesized and exhibited significant antibacterial activity, highlighting the compound's potential in developing new medicinal molecules with improved biological activity (Betti et al., 2020).

Synthesis for Drug Design : The synthesis of pyrrolidin-2-one derivatives for high-throughput screening against various protein targets was explored, emphasizing the wide range of activities as ligands to diverse receptors, which is crucial for the development of new therapeutic agents (Vergnon et al., 2004).

Anticancer and Anti-inflammatory Properties : Novel cyclic PNA (Peptide Nucleic Acid) derivatives with constrained flexibility demonstrated significant anti-inflammatory and anticancer activities, suggesting potential therapeutic applications (Zulfiqar et al., 2021).

Chemical Synthesis and Modification

- Efficient Synthesis Methods : Studies have provided insights into efficient synthesis methods and chemical modifications of 1-(2-Aminophenyl)pyrrolidin-2-one derivatives, highlighting their significance in organic synthesis and potential for creating bioactive compounds (Capon et al., 2020).

Safety And Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 1-(2-Aminophenyl)pyrrolidin-2-one . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

Zukünftige Richtungen

The pyrrolidine ring, which is a feature of 1-(2-Aminophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 1-(2-Aminophenyl)pyrrolidin-2-one and its derivatives could have potential applications in drug discovery .

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWIPSFSNBNOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427692 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)pyrrolidin-2-one | |

CAS RN |

14453-65-7 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)